molecular formula C16H21N3O B2698276 2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-pyrrolidin-1-ylethanone CAS No. 1436256-41-5

2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-pyrrolidin-1-ylethanone

Cat. No.: B2698276
CAS No.: 1436256-41-5
M. Wt: 271.364
InChI Key: AGNKZZYMFWKYEA-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (color, state of matter under normal conditions) and any distinctive odors .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Scientific Research Applications

Coordination Chemistry and Ligand Development

Compounds related to "2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-pyrrolidin-1-ylethanone" have been extensively studied for their potential as versatile ligands in coordination chemistry. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have shown significant applications in forming luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Synthesis Methodologies

Research has also focused on the synthesis and characterization of compounds through condensation reactions and the exploration of their potential applications. For example, unexpected products formed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine have been studied, leading to compounds with moderate antifungal activity, suggesting potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

Biological Activities

The biological activity of related compounds has been a subject of interest, particularly in the context of antineoplastic activity against leukemia. For instance, 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and evaluated for their inhibitory effects on CDP reductase activity and cytotoxicity in vitro, as well as their antineoplastic activity in vivo (Liu et al., 1996).

Chemical Oxidation Studies

Chemical oxidation studies have revealed insights into the reactivity and potential applications of similar compounds. The chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, for instance, has generated products with varying properties depending on the oxidant and reaction conditions, providing valuable information for the development of new chemical entities (Pailloux et al., 2007).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and refers to how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Properties

IUPAC Name

2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-3-9-18(12-15-8-6-7-14(2)17-15)13-16(20)19-10-4-5-11-19/h1,6-8H,4-5,9-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNKZZYMFWKYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CC#C)CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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